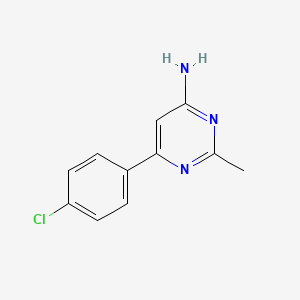

6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine

Descripción general

Descripción

6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a 4-chlorophenyl group and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine typically involves the cyclization of guanidines with β-diketones or ethyl acetoacetate under reflux conditions. Another method includes the transition metal-free cross-coupling reactions or the aromatic nucleophilic substitution of halogen pyrimidines with anilines under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Aniline derivatives under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various aniline-substituted pyrimidines .

Aplicaciones Científicas De Investigación

It appears the specific compound "6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine" is not directly discussed in the provided search results; however, some search results discuss related compounds and their applications. The search results highlight research on pyrimidine derivatives, including those with chlorophenyl substitutions, in the context of antimalarial, anti-inflammatory, and anticancer activities .

Pyrimidine Derivatives: Synthesis and Applications

- Antimalarial Activity: Novel 4-aminoquinoline-pyrimidine hybrids have been synthesized and evaluated for antimalarial activity against P. falciparum strains. These hybrids have demonstrated potent antimalarial activity, with some compounds showing better activity than chloroquine against chloroquine-resistant strains . The activity is influenced by substituents on the pyrimidine nucleus .

- Anti-inflammatory Effects: Research indicates that certain pyrimidine derivatives exhibit anti-inflammatory activity by suppressing COX-2 activity . For example, two compounds showed noteworthy in vitro anti-inflammatory activity as they potently suppressed the COX-2 activity .

- Anticancer Potential: Various heterocyclic compounds, including pyrimidine derivatives, have been explored for cancer therapy . Several compounds displayed considerable cytotoxic activity against a broad spectrum of cancer cell lines . The presence of an electronegative chlorine group has been identified as an essential requirement to elicit antiproliferative activity .

- Other Activities: Thiazole-pyrimidine derivatives have been synthesized and evaluated for potential anticancer activity, with compound 34 proving to be the most active agent . Additionally, some compounds have shown anti-tubercular action, with the presence of a chloride ion (Cl)-linked phenyl group being essential for activity .

Mecanismo De Acción

The mechanism of action of 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

- 6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide

- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine, a pyrimidine derivative, has gained attention in the pharmaceutical field due to its diverse biological activities. This compound, characterized by a chlorophenyl substituent and a methyl group at specific positions on the pyrimidine ring, has been investigated for its potential applications in treating various diseases, including cancer and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is CHClN, indicating the presence of two chlorine atoms and three nitrogen atoms within its structure. The compound's unique arrangement allows it to participate in various chemical reactions, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Molecular Targets : It interacts with enzymes and receptors involved in key cellular processes such as DNA replication and protein synthesis.

- Pathways Involved : The compound has shown the ability to inhibit cyclooxygenase (COX) enzymes and various kinases, leading to reduced inflammation and cell proliferation.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties:

- Cell Line Testing : It has been tested against various cancer cell lines, showing promising cytotoxic effects. For example, it exhibited a GI value of 86.28% against the NSCL cancer cell line HOP-92 at a concentration of 10 μM .

- Mechanisms : The anticancer activity is believed to be linked to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities:

- Antibacterial Studies : In studies assessing its effectiveness against bacterial strains, it demonstrated moderate to good antibacterial properties, making it a candidate for further development as an antimicrobial agent .

- Fungal Activity : Some derivatives of this compound have shown promising antifungal effects, indicating its potential application in treating fungal infections .

Antitrypanosomal Activity

Research suggests that this compound may possess antitrypanosomal activity:

- Potential Applications : Its structural features align with those of known trypanocidal agents, warranting further investigation into its efficacy against Trypanosoma species responsible for diseases like Chagas disease.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis and Evaluation : A series of N-substituted derivatives were synthesized and evaluated for their biological activities. Among these, certain compounds exhibited enhanced potency against specific cancer cell lines and showed favorable ADME-Tox properties .

- Molecular Docking Studies : Molecular docking studies have indicated that modifications in the chlorophenyl group can significantly influence the binding affinity to target proteins, enhancing therapeutic potential.

- Comparative Analysis : A comparative analysis was conducted with structurally similar compounds to assess variations in biological activity. This analysis revealed that while structural modifications can alter pharmacological profiles, the core pyrimidine structure is crucial for maintaining activity against various targets.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

6-(4-chlorophenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUJYESEQYWBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292592 | |

| Record name | 6-(4-chlorophenyl)-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91349-35-8 | |

| Record name | NSC84008 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(4-chlorophenyl)-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.